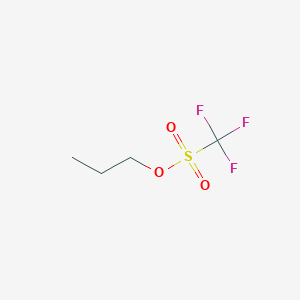

Propyl triflate

Descripción general

Descripción

Propyl triflate is a useful research compound. Its molecular formula is C4H7F3O3S and its molecular weight is 192.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

Propyl triflate is increasingly used in organic synthesis due to its facile preparation and high reactivity. It is particularly effective in cross-coupling reactions with organo-metallics, similar to organic halides. This application is significant in the Heck reaction, where triflates offer superior regio- and diastereoselectivity compared to halides. Furthermore, palladium-catalyzed carbon monoxide insertion into triflates to produce esters or amides has found widespread use in natural product synthesis (Ritter, 1993).

Lewis Acid Catalysis

Scandium trifluoromethanesulfonate (a related triflate compound) demonstrates remarkable catalytic activity in the acylation of alcohols with acid anhydrides or in the esterification of alcohols by carboxylic acids. This catalyst is especially effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Esterification Under Microwave Heating

The esterification of propionic acid with 1-propanol to produce n-propyl propionate can be catalyzed by Zn triflate under microwave heating. This method shows significant rate enhancement compared to conventional heating, with Zn triflate being particularly effective under these conditions (Altman et al., 2012).

Synthesis of Pyrroles

Propyne iminium triflates react with triphenyl or tributylphosphane to form moisture-sensitive [3-(dialkylamino)allenyl]phosphonium triflates. This reaction is a step towards the thermal conversion of propyne iminium salts into pyrroles, offering a novel pathway for pyrrole synthesis (Espenlaub et al., 2007).

Polyfluoroalkylation

A novel branched polyfluoroalkyl triflate was synthesized for use in polyfluoroalkylating reactions with various nucleophiles. This reagent shows promise in producing polyfluorinated products, important in various chemical industries (Kaplánek et al., 2006).

Use in Trans-esterification Reactions

Metal triflate catalysts, including scandium, bismuth, and zinc, have been applied for the trans-esterification of oils with methanol and higher alcohols. These catalysts show high conversions, particularly Al(OTf)3, which is effective for the trans-esterification of Jatropha curcas L. oil (Daniel et al., 2014).

Propiedades

IUPAC Name |

propyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYCCJGURLWLGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450044 | |

| Record name | propyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29702-90-7 | |

| Record name | propyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

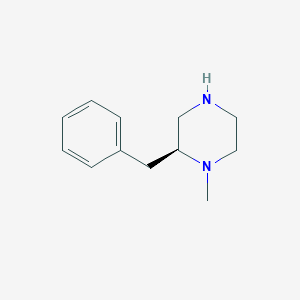

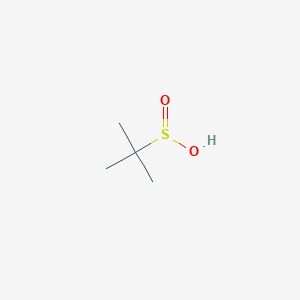

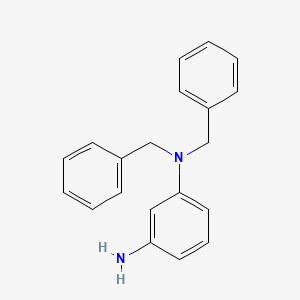

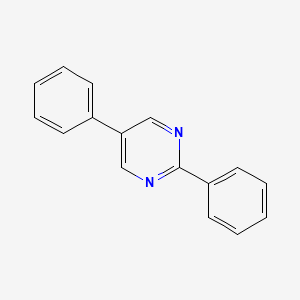

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

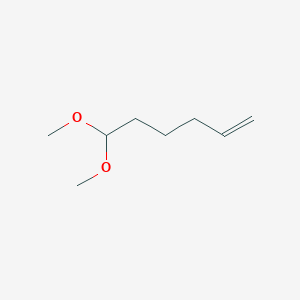

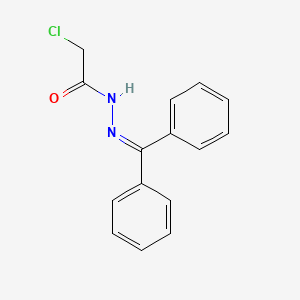

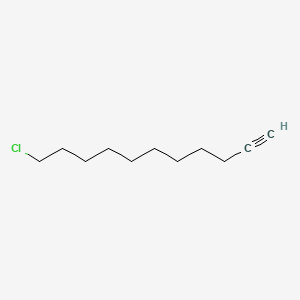

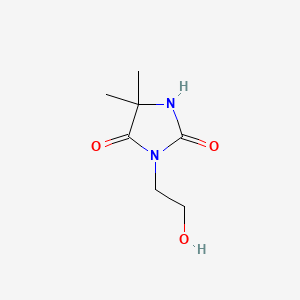

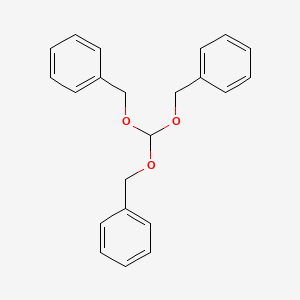

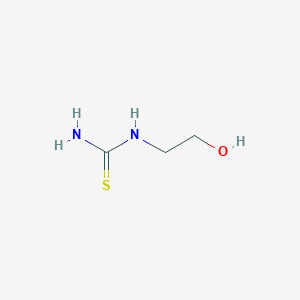

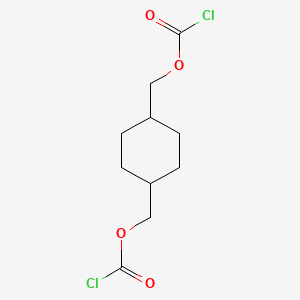

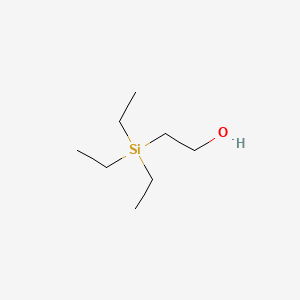

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.